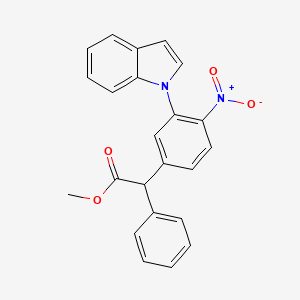

Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate

Description

Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate is a complex organic compound featuring a phenylacetate backbone substituted with indole and nitro groups. The compound’s stereoelectronic profile is critical for its reactivity and binding interactions. Its crystal structure, determined using tools like SHELX , reveals planar aromatic systems and intramolecular interactions that stabilize its conformation. Structure validation protocols, such as those described by Spek (2009) , ensure the accuracy of its geometric parameters (e.g., bond lengths, angles) and stereochemical assignments.

Properties

Molecular Formula |

C23H18N2O4 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

methyl 2-(3-indol-1-yl-4-nitrophenyl)-2-phenylacetate |

InChI |

InChI=1S/C23H18N2O4/c1-29-23(26)22(17-8-3-2-4-9-17)18-11-12-20(25(27)28)21(15-18)24-14-13-16-7-5-6-10-19(16)24/h2-15,22H,1H3 |

InChI Key |

NCZCZDUTKLZYKQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N3C=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The nitrophenyl group can be introduced through nitration reactions, and the esterification of the phenylacetic acid can be achieved using methanol and an acid catalyst .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency .

Types of Reactions:

Oxidation: The nitrophenyl group can undergo reduction to form amino derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogens (chlorine, bromine) or alkyl halides in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or alkylated indole derivatives.

Scientific Research Applications

Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The biological activity of Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate is primarily due to its ability to interact with various molecular targets. The indole moiety can bind to proteins and enzymes, affecting their function. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of signaling pathways and cellular processes .

Comparison with Similar Compounds

Key Findings :

Electronic Effects: The nitro group in Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate enhances electrophilicity compared to non-nitro analogues like 1H-indole-3-carboxylic acid methyl ester. This may increase reactivity in nucleophilic substitution or redox reactions.

Crystallographic Behavior : Unlike simpler nitroindoles, the compound exhibits extensive π-π stacking due to its multi-aromatic structure, as refined using SHELXL . This contrasts with 3-nitro-1H-indole, which relies on weaker hydrogen bonding.

Biological Relevance : While direct biological data for this compound are scarce, analogues like nitroindoles show antimicrobial properties. The phenylacetate moiety may confer improved lipid solubility, enhancing membrane permeability compared to carboxylate esters.

Biological Activity

Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate is an organic compound notable for its complex structure, which includes an indole moiety, a nitrophenyl group, and a phenylacetate group. This compound, with the molecular formula and a molecular weight of 386.4 g/mol, has garnered attention for its potential biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory effects.

Structural Significance

The presence of the indole structure is significant as indole derivatives are widely recognized for their diverse pharmacological properties. The unique combination of functional groups in methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate may confer distinct biological activities compared to simpler analogs.

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer activities. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines by elevating levels of reactive oxygen species (ROS), leading to cellular stress and death. For instance, studies on related compounds have demonstrated significant activity against breast cancer and leukemia cell lines, suggesting that methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate might exhibit similar effects.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 5.0 | |

| Compound B | HL-60 (Leukemia) | 3.5 | |

| Methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate | TBD | TBD |

The mechanism of action for indole derivatives often involves the interaction with biological targets such as enzymes or receptors. Studies typically focus on binding affinity and inhibition assays to elucidate these interactions. In vitro assays assessing cell viability, proliferation, and apoptosis are crucial for determining the therapeutic potential of methyl 2-(3-(1H-indol-1-yl)-4-nitrophenyl)-2-phenylacetate.

Case Studies

In a comparative study, several indole derivatives were evaluated for their cytotoxicity against human cancer cell lines:

Research Findings

Research into related compounds has shown promising results in terms of both anticancer and antimicrobial activities. The synthesis and biological evaluation of these compounds often reveal insights into their structure–activity relationships (SAR), which can guide future research directions.

Summary of Findings

- Anticancer Activity : Indole derivatives demonstrate significant cytotoxicity against various cancer cell lines.

- Antimicrobial Activity : Similar compounds exhibit effective inhibition against bacterial and fungal strains.

- Mechanistic Insights : The induction of ROS and apoptosis appears to be common mechanisms among active indole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.